molecular formula C15H11NO2S B13895484 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid

2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid

Cat. No.: B13895484
M. Wt: 269.3 g/mol
InChI Key: XKUUZJRTIXNDBH-UHFFFAOYSA-N
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Description

2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid is a compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry, organic synthesis, and material science .

Preparation Methods

The synthesis of 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can be achieved through various synthetic pathways. One common method involves the coupling of aromatic aldehydes with o-aminothiophenols in ethanol as a reaction medium, followed by stirring at 50°C for 1 hour . Other synthetic routes include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced derivatives.

    Substitution: Substitution reactions involve the replacement of functional groups with other substituents. .

Scientific Research Applications

2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. Molecular docking studies have shown that it binds to target proteins, leading to the inhibition of their function .

Comparison with Similar Compounds

2-[2-(1,3-Benzothiazol-2-yl)phenyl]acetic acid can be compared with other benzothiazole derivatives, such as:

Properties

Molecular Formula

C15H11NO2S

Molecular Weight

269.3 g/mol

IUPAC Name

2-[2-(1,3-benzothiazol-2-yl)phenyl]acetic acid

InChI

InChI=1S/C15H11NO2S/c17-14(18)9-10-5-1-2-6-11(10)15-16-12-7-3-4-8-13(12)19-15/h1-8H,9H2,(H,17,18)

InChI Key

XKUUZJRTIXNDBH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CC(=O)O)C2=NC3=CC=CC=C3S2

Origin of Product

United States

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